Technical Guide: 2-Cbz-2,5-diazabicyclo[2.2.1]heptane (CAS 845866-59-3)
Technical Guide: 2-Cbz-2,5-diazabicyclo[2.2.1]heptane (CAS 845866-59-3)
Executive Summary
2-Cbz-2,5-diazabicyclo[2.2.1]heptane (CAS 845866-59-3) is a high-value chiral scaffold used extensively in medicinal chemistry to restrict the conformational flexibility of small molecule drugs.[1] Commonly derived from trans-4-hydroxy-L-proline, this bridged bicyclic diamine serves as a rigid surrogate for piperazine. By locking the nitrogen atoms into a specific spatial orientation, it enhances receptor selectivity and metabolic stability—properties critical for developing ligands against GPCRs (e.g., CCR2), ion channels (nAChR), and kinases (B-Raf).
This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in drug discovery, designed for researchers requiring actionable data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The compound is the mono-protected derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. The carbobenzyloxy (Cbz) group protects one nitrogen (typically assigned N2 based on synthetic origin), leaving the N5 position available for immediate functionalization.
Table 1: Chemical Specifications
| Property | Data |
| CAS Number | 845866-59-3 |
| IUPAC Name | Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| Synonyms | (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane; (1S,4S)-N-Cbz-2,5-DBH |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Chirality | (1S, 4S) Enantiomer (derived from L-Hydroxyproline) |
| Physical State | Viscous oil or low-melting solid (often supplied as HCl/oxalate salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base) |
| pKa (Calculated) | ~9.5 (Secondary amine N5), ~-1.0 (Carbamate N2) |
Structural Analysis & Stereochemistry
The [2.2.1] bridge imposes a "boat-like" conformation on the piperazine ring buried within the bicycle. This has two profound effects on drug design:
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Vector Orientation: The lone pairs of the nitrogens are directed in a specific vector, unlike the fluxional nature of piperazine.
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Enantiomeric Purity: The (1S,4S) isomer is distinct from the (1R,4R) isomer. CAS 845866-59-3 corresponds to the (1S,4S) enantiomer, which is synthetically accessible from natural trans-4-hydroxy-L-proline.
Expert Insight: When substituting a piperazine linker with this scaffold, expect a significant change in lipophilicity (logP) and a reduction in entropic penalty upon binding, which often translates to higher potency.
Synthetic Route (The Hydroxyproline Protocol)[13]
The industrial standard for synthesizing this core relies on the "Hydroxyproline Route," established by Portoghese and optimized by groups like Hoffmann-La Roche. This route preserves the chirality of the starting material.
Figure 1: Synthesis of (1S,4S)-2-Cbz-2,5-diazabicyclo[2.2.1]heptane
[1][2][3][4] Protocol Validation:
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Step 3 (Activation): Ensure complete tosylation of both the primary alcohol and the secondary alcohol. Incomplete activation leads to pyrrolidine side products.
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Step 4 (Cyclization): This is a double SN2 reaction. The stereocenter at C4 (hydroxyproline numbering) is inverted, maintaining the cis-bridge relationship required for the [2.2.1] system.
Reactivity & Orthogonal Protection
The utility of CAS 845866-59-3 lies in its orthogonal protection scheme. The N2-Cbz group is stable to acidic and basic conditions used to functionalize the N5 amine, but can be removed via hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH).
Figure 2: Functionalization Logic
Applications in Drug Discovery[1]
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is a "privileged scaffold" found in several bioactive classes:
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Quinolone Antibiotics:
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Used as a side chain (e.g., in Danofloxacin analogs) to improve gram-positive activity and solubility compared to simple piperazine.
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GPCR Antagonists (CCR2):
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The rigid core restricts the pharmacophore in a bioactive conformation, improving potency against Chemokine Receptor 2 (CCR2).
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Kinase Inhibitors (B-Raf):
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Substituted derivatives serve as linkers in B-Raf inhibitors, positioning the hinge-binding motif and the solvent-exposed tail correctly.
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Nicotinic Acetylcholine Receptors (nAChR):
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The bridgehead nitrogen mimics the quaternary ammonium center of acetylcholine, making this scaffold ideal for
agonists.
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Handling, Stability & Safety
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Storage: The free amine is prone to oxidation and carbamate hydrolysis upon prolonged exposure to moisture. Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Stability: The [2.2.1] system is thermally stable but strained. Avoid temperatures >150°C during synthesis unless necessary.
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Safety:
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Hazards: Irritant to eyes, respiratory system, and skin.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.
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First Aid: In case of contact, rinse immediately with water.
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References
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Portoghese, P. S., & Mikhail, A. A. (1966). Stereoisomeric 2,5-diazabicyclo[2.2.1]heptanes. Journal of Organic Chemistry.
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Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters.
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Sigma-Aldrich. (n.d.). Product Specification: (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.[5]
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PubChem. (n.d.). Compound Summary for CAS 132666-68-3 (N-Benzyl analog).
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Cui, M., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Tetrahedron.
